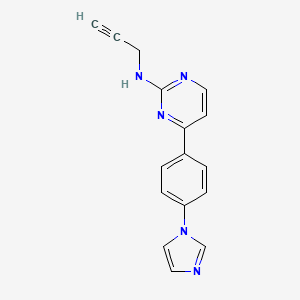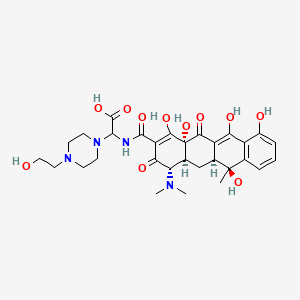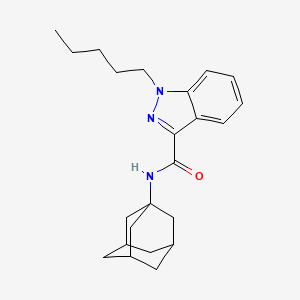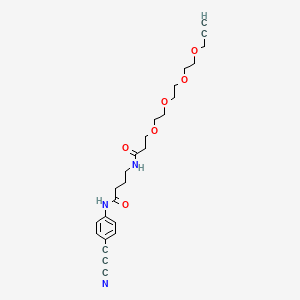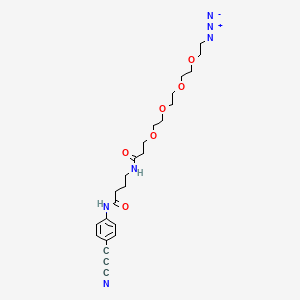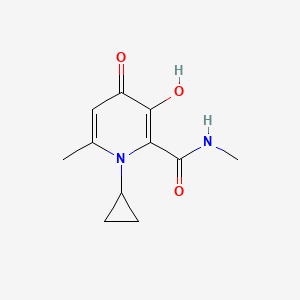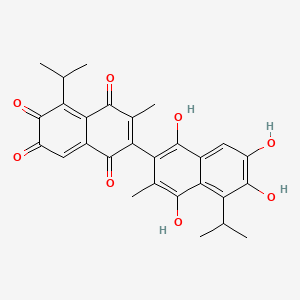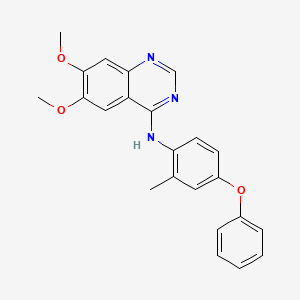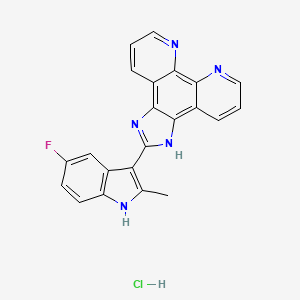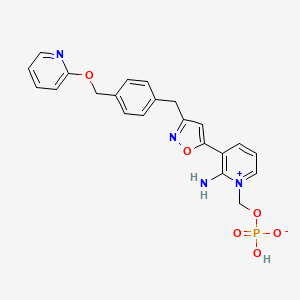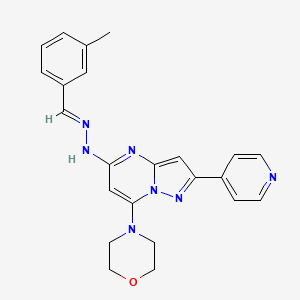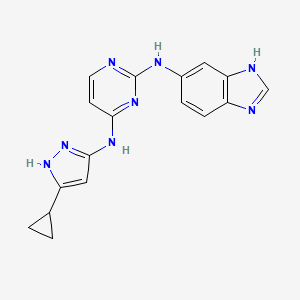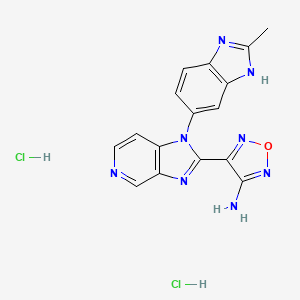
AS2863619
Vue d'ensemble
Description
AS2863619 est un inhibiteur de petite molécule, puissant et actif par voie orale, de la kinase dépendante des cyclines 8 (CDK8) et de la kinase dépendante des cyclines 19 (CDK19). Il a montré un potentiel significatif dans la conversion des cellules T effectrices/mémoires spécifiques d’un antigène en cellules T régulatrices Foxp3-positives, ce qui en fait un candidat prometteur pour le traitement de diverses maladies immunologiques .
Applications De Recherche Scientifique
AS2863619 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of CDK8 and CDK19, providing insights into the role of these kinases in cellular processes.
Medicine: This compound shows potential in treating immunological diseases by modulating the immune response.
Industry: It is used in the development of new therapeutic agents targeting CDK8 and CDK19.
Mécanisme D'action
L’AS2863619 exerce ses effets en inhibant la CDK8 et la CDK19, avec des valeurs de CI50 de 0,61 nM et 4,28 nM, respectivement . Cette inhibition améliore l’activation de STAT5, qui active ensuite le gène Foxp3, conduisant à la conversion des cellules T effectrices/mémoires en cellules T régulatrices . Les cibles moléculaires et les voies impliquées comprennent l’axe CDK8/19-STAT5-Foxp3, qui joue un rôle crucial dans la régulation immunitaire.
Analyse Biochimique
Biochemical Properties
AS2863619 plays a significant role in biochemical reactions. It interacts with cyclin-dependent kinases 8 and 19 (CDK8 and CDK19), inhibiting their activity . The inhibition of these kinases enhances the activation of Signal Transducer and Activator of Transcription 5 (STAT5), which in turn activates the Foxp3 gene .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, specifically the JAK-STAT signaling pathway . By inhibiting CDK8/19, this compound enhances STAT5 activation, which consequently activates the Foxp3 gene . This leads to the conversion of antigen-specific effector/memory T cells into Foxp3+ regulatory T (Treg) cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CDK8 and CDK19, leading to their inhibition . This inhibition enhances the phosphorylation of STAT5 at the known CDK8 phosphorylation site and subsequent binding of STAT5 to its known transcriptional promoters, including the Foxp3 promoter .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to suppress serine phosphorylation of the PSP motif of STAT5 to 40%, enhancing tyrosine phosphorylation in the C-terminal domain to 160% of control-treated samples .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dosage of 30mg/kg, this compound has been shown to dampen the degree of the secondary response in a skin contact hypersensitivity model, with milder infiltration of inflammatory cells into the skin and decreases ratios of interferon-γ+ (IFN-γ+) cells .
Metabolic Pathways
Given its role as a CDK8/19 inhibitor, it can be inferred that it may influence pathways regulated by these kinases .
Transport and Distribution
It is known to be orally active, suggesting it can be absorbed and distributed in the body following oral administration .
Subcellular Localization
Given its role as a CDK8/19 inhibitor, it is likely to be localized in the nucleus where these kinases exert their functions .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’AS2863619 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :
Formation de la structure de base : La structure de base de l’this compound est synthétisée par une série de réactions de condensation impliquant des composés aromatiques et hétérocycliques.
Modifications de groupes fonctionnels : Divers groupes fonctionnels sont introduits par des réactions de substitution pour améliorer l’activité et la sélectivité du composé.
Méthodes de production industrielle
La production industrielle de l’this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la rentabilité, impliquant souvent une synthèse automatisée et des méthodes de purification à haut débit.
Analyse Des Réactions Chimiques
Types de réactions
L’AS2863619 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels, modifiant potentiellement l’activité du composé.
Substitution : Diverses réactions de substitution sont utilisées pour introduire ou modifier des groupes fonctionnels sur la structure de base.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents alkylants et les nucléophiles sont employés dans des conditions contrôlées.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound avec des groupes fonctionnels modifiés, qui peuvent être étudiés plus en profondeur pour leur activité biologique.
Applications de la recherche scientifique
L’this compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier l’inhibition de la CDK8 et de la CDK19, fournissant des informations sur le rôle de ces kinases dans les processus cellulaires.
Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la CDK8 et la CDK19.
Comparaison Avec Des Composés Similaires
Composés similaires
Palbociclib : Un autre inhibiteur de la CDK, ciblant principalement la CDK4 et la CDK6.
Ribociclib : Similaire au Palbociclib, il inhibe la CDK4 et la CDK6.
Abemaciclib : Inhibe la CDK4 et la CDK6, utilisé dans le traitement du cancer.
Unicité de l’AS2863619
L’this compound est unique en raison de sa grande spécificité pour la CDK8 et la CDK19, et de sa capacité à induire des cellules T régulatrices Foxp3-positives . Cette spécificité et ce résultat fonctionnel en font un composé précieux pour la recherche immunologique et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N8O.2ClH/c1-8-19-10-3-2-9(6-11(10)20-8)24-13-4-5-18-7-12(13)21-16(24)14-15(17)23-25-22-14;;/h2-7H,1H3,(H2,17,23)(H,19,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUAALWRORLTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N3C4=C(C=NC=C4)N=C3C5=NON=C5N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of AS2863619 in the context of transplantation tolerance?
A: While the provided abstracts don't explicitly detail this compound's mechanism of action, they highlight its use in generating anti-Treg cells. [] This suggests that this compound may modulate the immune response by influencing the balance between effector T cells and regulatory T cells (Tregs). Tregs play a crucial role in suppressing immune responses and preventing autoimmunity. By altering this balance, this compound could potentially promote tolerance towards transplanted organs. Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved.
Q2: The research mentions "DC transfected with DNA constructs". How does this relate to this compound's role in transplantation tolerance?
A: The research indicates that using this compound alongside transfected dendritic cells (DCs) leads to prolonged rejection of skin grafts compared to controls. [] This implies a synergistic effect. DCs are potent antigen-presenting cells that play a key role in initiating and regulating immune responses. Transfecting DCs with specific DNA constructs can modify their function, potentially inducing tolerance towards the encoded antigens. It's likely that this compound enhances the tolerogenic properties of these transfected DCs, contributing to the observed delay in graft rejection.
Q3: One of the papers mentions "cyclin-dependent kinases hold the trump card". Could you elaborate on the potential connection between cyclin-dependent kinases and this compound's activity?
A: While the provided abstract [] doesn't directly link this compound to cyclin-dependent kinases (CDKs), it highlights the importance of CDKs in T cell fate decisions, particularly in differentiating into effector T cells or regulatory T cells (Tregs). This is significant because this compound is associated with generating anti-Treg cells. [] It's plausible that this compound's influence on T cell differentiation could involve modulation of CDK activity, either directly or indirectly. This connection warrants further investigation to understand the interplay between this compound, CDKs, and T cell fate in the context of transplantation tolerance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


